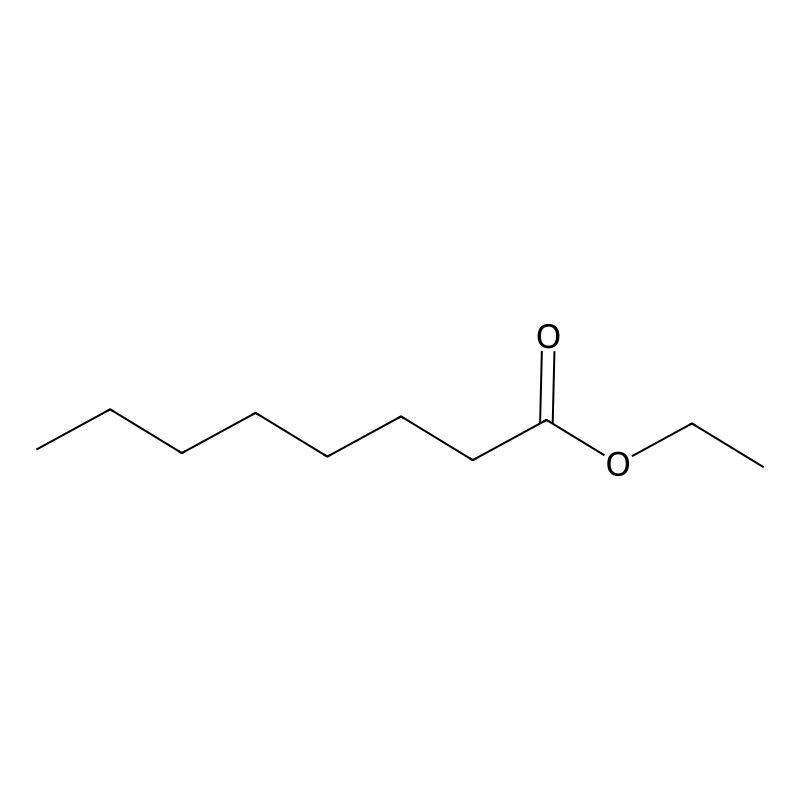

Ethyl octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.0701 mg/mL at 25 °C

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol

1ml in 4ml 70% ethanol (in ethanol)

Synonyms

Canonical SMILES

Food Science Research

Ethyl octanoate is a key contributor to the aroma profile of various foods and beverages, including:

- Fruits: It is naturally present in fruits like oranges, pineapples, mangoes, and grapes.

- Alcoholic beverages: It contributes to the fruity notes in some wines, especially Burgundy wine, and also plays a role in the aroma of mead, a honey-based alcoholic beverage.

Researchers in food science use ethyl octanoate to:

- Study flavor perception: By investigating its interaction with taste receptors and olfactory systems, scientists gain insights into human flavor perception and preferences.

- Develop food flavorings: Due to its pleasant aroma, ethyl octanoate is used as a food flavoring agent in various products. Research focuses on optimizing its use and understanding its impact on food quality and consumer perception.

Biological and Biomedical Research

Ethyl octanoate possesses properties that make it useful in various biological and biomedical research applications:

- Cell culture studies: It serves as a carbon source for certain microorganisms and can be used to study their growth and metabolism.

- Drug delivery systems: Researchers explore its potential use in developing drug delivery systems due to its solubility and ability to interact with biological membranes.

- Biodegradation studies: As a relatively simple and biodegradable molecule, ethyl octanoate is used in research to understand and improve the biodegradation of other organic compounds.

Environmental Science Research

Due to its presence in various natural environments, ethyl octanoate is relevant to environmental science research:

- Air quality monitoring: It is a component of volatile organic compounds (VOCs) emitted from plants and other natural sources. Researchers monitor its presence in the atmosphere to understand air quality and its impact on the environment.

- Biodegradation in the environment: Studies investigate how different environmental factors, such as temperature and microbial communities, influence the biodegradation of ethyl octanoate in soil and water.

Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from the reaction of caprylic acid and ethanol. Its chemical formula is , and it has a molar mass of approximately 172.27 g/mol. Ethyl octanoate appears as a colorless liquid at room temperature and possesses a fruity and floral odor, reminiscent of tropical fruits and flowers . It is naturally found in various alcoholic beverages, including rum and whisky, contributing to their flavor profiles .

In the context of flavor and fragrance, ethyl octanoate interacts with olfactory receptors in the nose, triggering sensations of fruitiness and floral notes. The specific mechanism involves the interaction between the molecule's shape and the receptor's binding pocket.

- Safety classification: Generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA)

The primary reaction for synthesizing ethyl octanoate is the Fischer esterification process, which can be represented as follows:

In this reaction, caprylic acid reacts with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce ethyl octanoate and water. The equilibrium can be shifted toward the product side by removing water from the reaction mixture .

Ethyl octanoate has been studied for its biological interactions. It forms salt bridges and hydrophobic interactions with various amino acid residues in proteins, indicating potential roles in biochemical processes . Additionally, it is recognized as a metabolite within biological systems, suggesting that it may participate in metabolic pathways .

Ethyl octanoate can be synthesized through several methods:

- Fischer Esterification: The most common method, involving the reaction of caprylic acid with ethanol in the presence of an acid catalyst.

- Transesterification: This method involves reacting an existing ester with ethanol to form ethyl octanoate.

- Biocatalysis: Enzymatic methods using lipases can also produce ethyl octanoate from fatty acids and alcohols under mild conditions.

These methods allow for varying degrees of efficiency and specificity depending on the desired application .

Ethyl octanoate finds use in several industries:

- Food Industry: It serves as a flavoring agent due to its fruity aroma, enhancing the sensory profile of various food products.

- Perfume Industry: Its pleasant scent makes it valuable as a fragrance component in perfumes and cosmetics.

- Cleaning Products: Occasionally used in formulations for cleaning agents due to its solvent properties .

Research indicates that ethyl octanoate interacts with specific protein residues through various types of bonding. For example, it forms salt bridges with lysine residues and engages in hydrophobic interactions with glutamic acid and methionine residues . These interactions may influence enzymatic activity or protein stability, highlighting its significance in biochemical contexts.

Ethyl octanoate belongs to a broader class of fatty acid esters. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ethyl acetate | C₄H₈O₂ | Widely used as a solvent; has a more volatile aroma. |

| Methyl caprylate | C₈H₁₆O₂ | Has a similar fruity scent but shorter carbon chain. |

| Butyl octanoate | C₁₂H₂₄O₂ | Higher boiling point; used in more industrial applications. |

| Propyl caprylate | C₉H₁₈O₂ | Less common; often used in specialty applications. |

| Hexyl caprylate | C₁₀H₂₂O₂ | Similar odor profile; used in fragrances but less stable. |

Ethyl octanoate's unique combination of fruity aroma and moderate volatility distinguishes it from these similar compounds, making it particularly valuable in flavoring and fragrance applications .

First identified in the late 19th century during investigations into fruit volatiles, ethyl octanoate gained prominence through Fischer and Speier’s seminal work on esterification reactions. The compound’s semi-developed formula, CH₃(CH₂)₆COOCH₂CH₃, reflects its derivation from caprylic acid (C₈) and ethanol, a synthesis pathway still widely employed. Early 20th-century research revealed its ubiquity in nature, with detectable concentrations in over 40 fruit species and fermented beverages.

The compound’s volatility (vapor pressure: 0.2 mbar at 20°C) and combustion properties (LEL: 0.67 vol%) initially limited industrial adoption. However, advancements in separation technologies post-1950 enabled cost-effective production, culminating in its FDA GRAS designation (FEMA 2449) for food applications.

Taxonomic Classification in Biochemical Literature

As a fatty acid ethyl ester, ethyl octanoate belongs to the lipid-like molecular superclass (Lipid Maps ID: LMFA07010447). Its taxonomic hierarchy includes:

| Category | Classification |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Lipids and lipid-like molecules |

| Class | Fatty acyls |

| Subclass | Fatty acid esters |

| Direct Parent | Octanoate esters |

This classification underscores its metabolic role as a product of ethanol and medium-chain fatty acid conjugation, particularly in yeast fermentation pathways.

Current Research Landscape and Academic Interest

Contemporary studies focus on three primary domains:

- Enological Chemistry: Ethyl octanoate constitutes 61–77% of odor-active compounds in young wines, with concentration thresholds as low as 1.1 μg/L.

- Flavor Engineering: Synthetic biology approaches optimize Saccharomyces cerevisiae strains to enhance ethyl octanoate yield in fermented beverages.

- Green Chemistry: Catalytic membrane reactors achieve 92% conversion efficiency in esterification, reducing energy inputs by 40% compared to batch processes.

Molecular Formation Mechanisms

Ethyl octanoate is synthesized via esterification between octanoic acid (C₈H₁₆O₂) and ethanol (C₂H₅OH), catalyzed by enzymes that link acyl-CoA substrates to alcohols. The reaction follows:

$$ \text{Octanoyl-CoA} + \text{Ethanol} \rightarrow \text{Ethyl Octanoate} + \text{CoA-SH} $$

This process is thermodynamically favorable under physiological conditions due to the high-energy thioester bond in octanoyl-CoA [2] [4]. In microbial systems like Saccharomyces cerevisiae and engineered Escherichia coli, the reaction occurs in the cytosol, where octanoyl-CoA is generated through fatty acid biosynthesis or exogenous uptake [2] [5].

Key intermediates include:

- Octanoyl-CoA: Produced via fatty acid synthase (FAS) or β-oxidation pathways.

- Ethanol: Derived from glycolysis or exogenous supplementation.

The specificity of the acyltransferase enzyme determines the chain length and ester product [4]. For example, mutations in alcohol acyltransferases (AATs) can shift substrate preference toward octanoyl-CoA, minimizing byproducts like ethyl hexanoate or ethyl decanoate [2].

Enzyme-Catalyzed Synthesis Pathways

Acyl-CoA:Ethanol O-Acyltransferases

The yeast enzyme ethanol hexanoyl transferase 1 (Eht1) is a canonical acyl-CoA:ethanol O-acyltransferase responsible for ethyl octanoate synthesis. Structural and kinetic analyses reveal that Eht1 features an α/β-hydrolase domain with a Ser-Asp-His catalytic triad [4] [5]. It exhibits optimal activity toward octanoyl-CoA, with a turnover number ($$k{\text{cat}}$$) of 0.28 ± 0.02/s and a Michaelis constant ($$KM$$) of 1.9 ± 0.6 μM [4].

Table 1: Kinetic Parameters of Eht1 for Medium-Chain Acyl-CoA Substrates

| Substrate | $$k_{\text{cat}}$$ (s⁻¹) | $$K_M$$ (μM) | Specificity Constant ($$k{\text{cat}}/KM$$) |

|---|---|---|---|

| Hexanoyl-CoA | 0.10 ± 0.01 | 3.2 ± 0.8 | 0.031 |

| Octanoyl-CoA | 0.28 ± 0.02 | 1.9 ± 0.6 | 0.147 |

| Decanoyl-CoA | 0.15 ± 0.01 | 2.5 ± 0.7 | 0.060 |

Eht1’s substrate preference ensures ethyl octanoate dominates over other esters in yeast [5]. In contrast, engineered E. coli strains utilize heterologous AATs, such as AAT16 from Actinidia chinensis, which required protein engineering (e.g., S99G and L178F mutations) to enhance octanoyl-CoA specificity [2].

Evolutionary Conservation of Synthesis Pathways

Acyltransferase-mediated ester synthesis is evolutionarily conserved across eukaryotes and prokaryotes. For example:

- Yeast (S. cerevisiae): Eht1 shares structural homology with plant AATs, suggesting a common ancestral enzyme [5].

- Plants (Actinidia chinensis): AAT16 catalyzes ester formation in fruits, with substrate specificity modulated by hydrophobic binding pockets [2].

- Bacteria (E. coli): Native acyltransferases lack octanoyl-CoA specificity, necessitating heterologous expression of engineered enzymes [2].

This conservation underscores the adaptability of ester synthesis pathways for biotechnological applications.

Metabolic Integration in Cellular Systems

Ethyl octanoate biosynthesis is tightly coupled to central metabolism:

- Octanoyl-CoA Supply: In E. coli, octanoyl-CoA pools are augmented by:

- Overexpression of acyl-CoA synthetases (e.g., FadD).

- Disruption of β-oxidation (e.g., ΔfadE) to prevent octanoyl-CoA degradation [2].

- Ethanol Availability: Ethanol is either metabolically generated (via pyruvate decarboxylase) or externally supplemented [5].

Table 2: Metabolic Engineering Strategies for Enhanced Octanoyl-CoA Availability

| Strategy | Effect on Octanoyl-CoA Pool | Ethyl Octanoate Yield (mg/L) |

|---|---|---|

| Wild-type E. coli | Low | <0.1 |

| ΔfadE mutant | 2.5-fold increase | 1.2 ± 0.3 |

| AAT16-S99G overexpression | Directed utilization | 3.3 ± 0.1 |

In yeast, ethyl octanoate synthesis occurs concurrently with ethanol fermentation, leveraging the Crabtree effect to redirect carbon flux toward ester production [5].

Regulatory Networks Controlling Biosynthesis

Ethyl octanoate production is regulated at multiple levels:

- Transcriptional Control: In S. cerevisiae, EHT1 expression is upregulated under anaerobic conditions and during stationary phase [5].

- Post-Translational Modification: Phosphorylation of AATs modulates substrate affinity in plants [2].

- Metabolic Feedback: Accumulation of short-chain acyl-CoAs inhibits AAT activity, necessitating β-oxidation knockout in E. coli [2].

Engineering these regulatory nodes has enabled microbial platforms to produce ethyl octanoate as a single product, avoiding complex ester mixtures [2] [5].

The biosynthesis of ethyl octanoate represents a complex metabolic process that depends on the coordinated expression and regulation of multiple genetic systems. Understanding the genetic foundations underlying this biosynthetic pathway is essential for comprehending the molecular mechanisms that control ethyl octanoate production in microbial systems.

Key Genes in Microbial Production Systems

The production of ethyl octanoate in microbial systems primarily relies on three critical genes that encode enzymes responsible for different aspects of the biosynthetic pathway. These genes—EEB1, EHT1, and ETR1—represent the core genetic machinery that enables microorganisms to synthesize this important flavor compound.

EEB1 Gene Structure and Expression Dynamics

The EEB1 gene (YPL095c) serves as the primary genetic determinant for medium-chain fatty acid ethyl ester synthesis in Saccharomyces cerevisiae [1] [2]. This gene encodes a 456-amino acid protein that functions as an acyl-coenzyme A:ethanol O-acyltransferase, representing the most important enzyme for ethyl octanoate biosynthesis [1] [3].

Structural Organization and Protein Architecture

The EEB1 gene product exhibits a characteristic α/β-hydrolase fold structure, which is commonly present in esterase enzymes [2]. Molecular modeling studies have revealed that this structural configuration enables the enzyme to accommodate medium-chain fatty acyl-CoA substrates effectively. The protein demonstrates a marked preference for octanoyl-CoA as its optimal substrate, making it particularly relevant for ethyl octanoate production [1] [4].

The enzyme exhibits bifunctional activity, possessing both synthesis and hydrolysis capabilities for medium-chain fatty acid ethyl esters [2]. This dual functionality suggests a complex regulatory mechanism that controls the balance between ester formation and degradation within the cellular environment.

Expression Dynamics During Fermentation

EEB1 expression demonstrates distinct temporal patterns during fermentation processes. In wine yeast strain VL1, EEB1 exhibited the highest expression values among ethyl ester biosynthesis genes, reaching 10-fold and 13-fold increases at early and mid-fermentation stages, respectively [5]. In the indigenous yeast strain Z622, corresponding expression values were 5.2-fold and 5.3-fold, respectively, indicating strain-specific variations in expression intensity [5].

The expression dynamics of EEB1 appear to be closely coordinated with cellular metabolism and fermentation conditions. Studies have shown that EEB1 expression levels do not necessarily correlate directly with increased ethyl ester production when the gene is overexpressed, suggesting that post-transcriptional or post-translational regulatory mechanisms may limit enzyme activity [6] [1].

Cellular Localization and Trafficking

EEB1 natively localizes to mitochondria, where expression levels are typically low [7]. However, genetic engineering approaches have demonstrated that controlled intracellular trafficking can significantly enhance enzyme expression and function. When EEB1 is engineered to traffic from mitochondria to the endoplasmic reticulum and subsequently to lipid droplets during stationary phase, expression levels increase by more than 20-fold compared to the wild-type enzyme [7].

This dramatic improvement in expression through subcellular relocalization demonstrates the importance of cellular compartmentalization in regulating EEB1 function. The engineered targeting to lipid droplets creates positive correlations between transcription and translation that are absent in the native mitochondrial localization [7].

EHT1 Gene Functionality and Regulation

The EHT1 gene (YBR177c) encodes ethanol hexanoyl transferase I, which functions as a secondary but important contributor to ethyl octanoate biosynthesis [1] [4]. While EHT1 plays a minor role compared to EEB1, it demonstrates unique catalytic properties that make it particularly relevant for octanoyl-CoA metabolism.

Functional Characteristics and Substrate Specificity

EHT1 encodes an octanoyl-CoA:ethanol acyltransferase that exhibits optimal activity toward octanoyl-CoA substrates [4] [8]. Kinetic analysis has revealed that the enzyme displays exceptional specificity for octanoyl-CoA, with a catalytic efficiency (kcat) of 0.28 ± 0.02 per second and a Michaelis constant (KM) of 1.9 ± 0.6 μM [4]. This high affinity for octanoyl-CoA substrates makes EHT1 particularly suited for ethyl octanoate synthesis.

Unexpectedly, EHT1 also functions as a thioesterase, capable of hydrolyzing medium-chain acyl-CoAs to generate free fatty acids [4]. This dual functionality suggests that EHT1 may serve a broader metabolic role beyond ester synthesis, potentially functioning in cellular detoxification processes by removing excess medium-chain acyl-CoAs under anaerobic conditions [4].

The enzyme demonstrates substrate specificity that varies with acyl-CoA chain length. While octanoyl-CoA represents the preferred substrate, EHT1 can also act on hexanoyl-CoA and decanoyl-CoA, albeit with reduced efficiency [4]. This broad but selective substrate range enables the enzyme to contribute to the synthesis of multiple ethyl esters beyond ethyl octanoate.

Regulatory Mechanisms and Expression Control

EHT1 expression is subject to transcriptional regulation by the transcription factor Adr1p [9]. Studies using EHT1-lacZ reporter constructs have demonstrated that Adr1p-dependent transcription results in 6.5-fold greater expression levels in wild-type cells compared to adr1Δ mutants when grown on glycerol medium [9].

However, despite this clear transcriptional regulation, EHT1 protein abundance remains essentially indistinguishable between wild-type and adr1Δ mutant strains [9]. This apparent paradox indicates the presence of a novel regulatory circuit that overrides Adr1p control at the post-transcriptional level, maintaining physiological protein levels regardless of transcriptional activity [9].

The expression pattern of EHT1 during fermentation shows peak activity at early stages, with expression reaching 4.8-fold increases in strain Z622 compared to 3.9-fold in strain VL1 at early fermentation [5]. At mid-fermentation, both strains exhibited similar elevated expression levels of 2.6-fold [5].

Strain-Dependent Functional Variations

The functionality of EHT1 demonstrates significant strain dependency, which has important implications for industrial applications. Overexpression of EHT1 alleles from wine yeast in wine yeast strains has been shown to cause clear increases in ethyl ester production [6]. However, overexpression of EHT1 alleles from laboratory or ale brewer yeast strains in their respective backgrounds does not result in enhanced ethyl ester production [6].

This strain-specific response suggests that the genetic background of the host organism significantly influences EHT1 activity and effectiveness. The differences may be attributed to variations in allelic sequences, differences in cellular environments, or distinct regulatory networks present in different yeast strain backgrounds [6].

ETR1 Gene and Its Regulatory Mechanisms

The ETR1 gene (YBR026c) encodes 2-trans-enoyl-ACP reductase, which functions as a component of the mitochondrial type 2 fatty acid synthase system [9] [10]. While not directly involved in ethyl ester synthesis, ETR1 plays a crucial role in providing the fatty acid precursors necessary for ethyl octanoate biosynthesis.

Enzymatic Function and Metabolic Role

ETR1 functions as a key enzyme in the mitochondrial fatty acid biosynthesis pathway, catalyzing the reduction of 2-trans-enoyl-ACP intermediates [9]. This enzymatic activity is essential for the production of medium-chain fatty acids that serve as precursors for acyl-CoA formation, which subsequently become substrates for EEB1 and EHT1-mediated ester synthesis.

The enzyme demonstrates importance in maintaining cellular fatty acid homeostasis and has been identified as being homologous to human MECR, making it relevant for studies of metabolic disorders such as Leber hereditary optic neuropathy [10]. This evolutionary conservation suggests fundamental importance in cellular metabolism across species.

Overexpression studies of ETR1 in Saccharomyces pastorianus have shown that while ETR1 expression levels can be manipulated, they do not significantly affect the extracellular concentrations of ethyl hexanoate and ethyl octanoate [11] [12]. This observation indicates that ETR1 may not represent a rate-limiting step in the overall ethyl octanoate biosynthetic pathway.

Transcriptional and Post-Transcriptional Regulation

ETR1 expression is subject to complex regulatory mechanisms that involve both transcriptional and post-transcriptional control systems. The gene is regulated by the transcription factor Adr1p, similar to EHT1 [9]. However, ETR1 demonstrates a unique regulatory phenomenon where transcriptional control by Adr1p does not translate into corresponding changes in protein abundance.

Despite clear evidence of Adr1p-dependent transcriptional regulation, ETR1 protein levels remain essentially constant between wild-type and adr1Δ mutant strains [9]. This regulatory uncoupling suggests the existence of a sophisticated post-transcriptional control mechanism that maintains ETR1 protein at physiologically appropriate levels regardless of transcriptional activity.

The discovery of this novel regulatory circuit has important implications for understanding cellular homeostasis mechanisms. It demonstrates that cells have evolved complex systems to maintain critical enzyme levels even when transcriptional regulation might otherwise compromise essential metabolic functions [9].

Integration with Metabolic Networks

ETR1 function is intimately connected with broader metabolic networks involved in fatty acid biosynthesis and energy metabolism. The enzyme operates within the mitochondrial fatty acid synthase system, which is responsible for producing the medium-chain fatty acid precursors that are subsequently activated to acyl-CoA forms.

Studies have shown that ETR1 activity influences cellular lipoic acid content, which is an essential cofactor for various metabolic enzymes [9]. The maintenance of physiological ETR1 levels through post-transcriptional regulation ensures that lipoic acid biosynthesis remains stable, supporting the function of critical metabolic complexes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.

The integration of ETR1 function with these broader metabolic networks highlights the complexity of cellular regulation systems and demonstrates why simple transcriptional control alone is insufficient for managing such critical metabolic functions [9].

Transcriptional and Post-Transcriptional Regulation

The regulation of ethyl octanoate biosynthesis involves multiple layers of control that operate at both transcriptional and post-transcriptional levels. These regulatory mechanisms ensure precise control over enzyme expression and activity, enabling cells to respond appropriately to changing metabolic conditions and environmental factors.

Transcriptional Control Mechanisms

Transcriptional regulation of ethyl octanoate biosynthesis genes involves several key regulatory proteins and environmental response systems. The transcription factor Adr1p serves as a primary regulator for both EHT1 and ETR1 genes [9]. Adr1p responds to carbon source availability and metabolic state, particularly during growth on non-fermentable carbon sources such as glycerol and ethanol.

Studies using reporter gene systems have demonstrated that Adr1p binding to gene promoters results in significant transcriptional activation. For EHT1, Adr1p-dependent transcription produces 6.5-fold higher expression levels compared to adr1Δ mutants [9]. This transcriptional control mechanism allows cells to coordinate fatty acid metabolism with overall cellular energy status.

The regulatory response also involves environmental sensing mechanisms that adjust gene expression based on fermentation conditions. Analysis of gene expression during different fermentation stages reveals that EEB1 and EHT1 demonstrate distinct temporal expression patterns that correlate with cellular metabolic activity [5]. These patterns suggest the involvement of multiple transcriptional regulatory circuits that respond to different cellular signals.

Transcriptional regulation extends beyond individual gene control to encompass coordinated regulation of entire metabolic pathways. Studies have identified transcription factors that modulate multiple aspects of ester biosynthesis, including genes involved in fatty acid synthesis, alcohol metabolism, and ester formation [13]. This coordinated regulation ensures metabolic efficiency and prevents accumulation of potentially toxic intermediates.

Post-Transcriptional Regulatory Networks

Post-transcriptional regulation represents a critical layer of control that can override transcriptional signals to maintain appropriate protein levels. The most striking example of this regulation is observed with ETR1, where transcriptional control by Adr1p does not result in corresponding changes in protein abundance [9].

This post-transcriptional control involves mechanisms that maintain protein stability and regulate protein degradation. Studies have shown that certain regulatory circuits can compensate for transcriptional variations by adjusting protein turnover rates, ensuring that essential enzymes remain at physiologically appropriate levels [9].

Post-transcriptional regulation also involves control of mRNA stability and translation efficiency. Research has demonstrated that mRNA processing events, including alternative splicing and polyadenylation, can significantly affect the translation of metabolic enzymes [14]. These mechanisms operate on different timescales compared to transcriptional control, providing cells with flexibility to respond to various physiological situations.

The integration of transcriptional and post-transcriptional regulation creates robust control systems that can maintain metabolic homeostasis under diverse conditions. This multilayered regulation is particularly important for genes involved in essential metabolic functions, where disruption of enzyme levels could compromise cellular viability [14].

Environmental Response and Adaptive Regulation

Environmental factors significantly influence the transcriptional and post-transcriptional regulation of ethyl octanoate biosynthesis genes. Fermentation temperature, nutrient availability, and oxygen levels all affect gene expression patterns and enzyme activity [15].

Higher fermentation temperatures have been shown to result in greater ethyl octanoate production, correlating with increased expression of biosynthetic enzymes [15]. This temperature response involves both direct effects on enzyme activity and indirect effects through transcriptional regulation of gene expression.

Nutrient availability, particularly the concentration of fatty acid precursors, influences the expression of ethyl ester biosynthesis genes. However, studies have shown that expression levels are not always the limiting factor for ethyl ester production, suggesting that precursor availability may be more important than enzyme abundance [15].

The adaptive regulation of these biosynthetic systems demonstrates the sophisticated nature of cellular control mechanisms. Cells must balance the production of flavor compounds like ethyl octanoate with essential metabolic functions, requiring precise regulatory coordination [15].

Comparative Genomics of Producer Organisms

Comparative genomic analysis of ethyl octanoate-producing organisms reveals significant diversity in the genetic mechanisms underlying ester biosynthesis. Different microbial species have evolved distinct strategies for ethyl ester production, reflecting their ecological niches and metabolic capabilities.

Genomic Organization and Gene Distribution

Comparative genomic studies have examined the presence and organization of ester biosynthesis genes across multiple yeast species. A comprehensive genome mining analysis of 75 yeast genomes revealed strain-dependent presence of seven specific ester biosynthesis genes, including EEB1, EHT1, and related enzymes [16].

The distribution of these genes varies significantly among different yeast species. Saccharomyces cerevisiae, Saccharomyces bayanus, Saccharomyces paradoxus, and Wickerhamomyces anomalus contain the maximum complement of ester biosynthesis genes, with up to three ethyl ester biosynthesis genes per genome [16]. In contrast, many other yeast species lack these specialized biosynthetic capabilities entirely.

Notably, 25 yeast genomes examined did not harbor any genes related to acetate ester, ethyl ester, or ethyl acetate biosynthesis [16]. These species include Dekkera anomala, Rhodotorula circinelloides, Rhodotorula glutinis, and Rhodotorula mucilaginosa, suggesting that ester production capability is not universally distributed among yeasts.

The genomic organization of ester biosynthesis genes also shows species-specific patterns. In some organisms, related genes cluster together, potentially facilitating coordinated regulation. However, in others, these genes are distributed across different chromosomal locations, requiring more complex regulatory mechanisms to achieve coordinated expression [16].

Species-Specific Adaptations and Capabilities

Different yeast species have evolved specialized adaptations for ester production that reflect their natural environments and metabolic strategies. Torulaspora delbrueckii represents an interesting case study, as this species demonstrates increased production of monoterpenes and higher alcohols while exhibiting lower production of acetate esters compared to Saccharomyces cerevisiae [17].

Comparative genomic analysis revealed that Torulaspora delbrueckii lacks orthologous ATF1-2 genes, which are responsible for acetate ester synthesis in Saccharomyces cerevisiae [17]. Despite this absence, the species can still produce some acetate esters through alternative enzymatic pathways involving homologous sequences for SLI1, EAT1, and IMO32 genes.

Wickerhamomyces anomalus demonstrates another distinct evolutionary strategy, showing high capacity for ethyl acetate production through specialized transcriptional regulatory mechanisms [13]. Transcriptomic analysis of this species during fermentation revealed complex temporal regulation of transcription factors that control ester biosynthesis pathways.

These species-specific adaptations highlight the evolutionary flexibility of ester biosynthesis systems. Different organisms have developed alternative enzymatic pathways and regulatory mechanisms to achieve similar metabolic outcomes, demonstrating the multiple evolutionary solutions possible for complex biosynthetic challenges [18].

Evolutionary Relationships and Gene Phylogeny

Phylogenetic analysis of ester biosynthesis genes reveals complex evolutionary relationships that reflect both vertical inheritance and horizontal gene transfer events. The EEB1 and EHT1 gene family demonstrates moderate sequence divergence, suggesting ancient duplication events followed by functional specialization [1].

Comparative sequence analysis across different yeast species reveals that these genes have evolved under different selective pressures in different lineages. Wine yeast strains, for example, show enhanced ester production capabilities compared to laboratory strains, likely reflecting selection for improved flavor production during wine fermentation [6].

The evolutionary analysis also reveals that some traits, such as methylotrophy, are restricted to single clades, while others, such as ester production capability, show patchy phylogenetic distributions [18]. This pattern suggests that ester biosynthesis genes may have been gained and lost multiple times during yeast evolution.

Understanding these evolutionary relationships provides insights into the fundamental mechanisms underlying ester biosynthesis and helps identify potential targets for genetic engineering. Species that have naturally evolved enhanced ester production capabilities can serve as sources of improved enzymes or regulatory systems for biotechnological applications [18].

Functional Genomics and Systems-Level Analysis

Systems-level analysis of ester-producing organisms reveals the integration of ester biosynthesis pathways with broader cellular metabolism. Transcriptomic studies have identified global regulatory networks that coordinate ester production with other cellular processes [19].

Comparative functional genomics has revealed that ester production is influenced by multiple cellular systems beyond the core biosynthetic enzymes. These include fatty acid biosynthesis pathways, alcohol metabolism, stress response systems, and cell cycle regulation [20].

The systems-level perspective demonstrates that optimal ester production requires coordination of multiple metabolic pathways and regulatory systems. Simple overexpression of individual biosynthetic enzymes is often insufficient to achieve significant improvements in production, highlighting the need for comprehensive metabolic engineering approaches [21].

Genetic Engineering for Enhanced Production

Genetic engineering approaches for enhancing ethyl octanoate production have evolved from simple gene overexpression strategies to sophisticated metabolic engineering techniques that address multiple limitations simultaneously. These approaches target various aspects of the biosynthetic pathway, from precursor availability to enzyme optimization and cellular localization.

Metabolic Pathway Engineering Strategies

Comprehensive metabolic engineering for ethyl octanoate production requires addressing multiple bottlenecks in the biosynthetic pathway. One successful approach involves simultaneously targeting fatty acid biosynthesis, alcohol production, and ester formation through coordinated genetic modifications [22] [21].

Studies have demonstrated that increasing fatty acyl-CoA pools represents a more effective strategy than simply overexpressing ester biosynthesis enzymes [22]. This approach involves genetic modifications that enhance acetyl-CoA availability and fatty acid biosynthesis while simultaneously blocking competing pathways that consume these precursors.

Successful metabolic engineering strategies have combined overexpression of key enzymes with deletion of competing pathways. For example, engineering approaches that eliminate storage lipid formation through deletion of ARE1, ARE2, DGA1, and LRO1 genes while simultaneously blocking β-oxidation through POX1 deletion create cellular environments more conducive to ester production [23].

The integration of multiple engineering strategies has achieved significant improvements in production levels. Combined approaches involving enzyme overexpression, pathway modifications, and culture condition optimization have resulted in 4.1-fold improvements in fatty acid ethyl ester production compared to single-gene approaches [23].

Enzyme Engineering and Optimization

Direct enzyme engineering represents another important approach for enhancing ethyl octanoate production. Protein engineering studies have focused on improving the substrate specificity and catalytic efficiency of key enzymes such as EEB1 and EHT1 [24].

Structural analysis and molecular modeling have identified critical amino acid residues that control substrate specificity in alcohol acyltransferases. Site-directed mutagenesis studies have successfully created enzyme variants with improved activity toward octanoyl-CoA substrates [24].

For example, engineering of alcohol acyltransferase AAT16 through mutations S99G and L178F resulted in 4.5-fold and 1.9-fold improvements in butyl octanoate production, respectively [24]. These improvements demonstrate the potential for enzyme engineering to enhance ester production capabilities.

The combination of multiple beneficial mutations can provide additive improvements in enzyme performance. However, careful analysis is required to ensure that beneficial mutations in combination actually provide the expected improvements in overall pathway performance [24].

Synthetic Biology and Modular Engineering

Synthetic biology approaches have enabled the development of modular engineering strategies for ester production. These approaches treat biosynthetic pathways as interchangeable modules that can be assembled in different combinations to achieve specific production goals [25] [26].

Modular ester fermentative pathways have been designed as exchangeable production modules for generating alcohol and acyl-CoA precursors that are then condensed by alcohol acyltransferases [25]. This plug-and-play approach enables rapid testing of different enzyme combinations and pathway configurations.

The modular approach has demonstrated significant improvements in production efficiency. Engineered Escherichia coli cell factories using modular ester production systems have achieved up to 48-fold increases in ester production compared to wild-type organisms [25].

These synthetic biology approaches also enable the development of novel biosynthetic capabilities that do not exist in nature. By combining enzymes from different organisms and engineering synthetic regulatory circuits, it becomes possible to create entirely new metabolic pathways for ester production [26].

Advanced Genetic Tools and Technologies

Recent advances in genetic engineering tools have dramatically improved the precision and efficiency of metabolic engineering for ester production. CRISPR-Cas systems, modular cloning technologies, and synthetic biology toolkits have enabled more sophisticated engineering approaches [27] [21].

Modular cloning systems such as YaliBrick, EasyCloneYALI, and YALIcloneNHEJ have been developed specifically for yeast engineering applications [27]. These systems enable the simultaneous assembly of multiple transcriptional units, including promoters, coding sequences, terminators, and selection markers, in single reactions.

The development of standardized genetic parts and assembly methods has accelerated the pace of metabolic engineering research. Standardized promoter libraries, ribosome binding sites, and terminators enable predictable control over gene expression levels, facilitating the optimization of metabolic pathways [27].

Advanced genetic tools have also enabled more sophisticated approaches to pathway optimization, including the use of biosensors for high-throughput screening and adaptive laboratory evolution for selecting improved strains [28]. These approaches can identify beneficial mutations that might not be predicted through rational design approaches.

Integration of Computational and Experimental Approaches

Modern genetic engineering for enhanced ethyl octanoate production increasingly relies on the integration of computational modeling with experimental validation. Genome-scale metabolic models enable the prediction of optimal genetic modifications and help identify non-obvious targets for engineering [29].

Computational approaches such as OptForce methodology have been used to predict genetic interventions required for high-yield production of octanoic acid and related compounds [29]. These predictions guide experimental efforts and help prioritize engineering targets.

The combination of computational design with experimental validation has proven particularly effective for complex metabolic engineering projects. Integrated approaches that combine modeling, genetic engineering, and fermentation optimization have achieved production levels that approach commercial viability [29].

Machine learning and artificial intelligence approaches are increasingly being applied to metabolic engineering challenges. These technologies can identify patterns in large datasets and predict optimal engineering strategies that might not be apparent through traditional analysis methods [21].

Physical Description

Colourless liquid with a wine, brandy, fruity floral odou

XLogP3

Boiling Point

Density

Melting Point

-43.1°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1662 of 1780 companies (only ~ 6.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Dates

Enhancing Medium-Chain Fatty Acid Ethyl Ester Production During Beer Fermentation Through EEB1 and ETR1 Overexpression in Saccharomyces pastorianus

Hua Yin, Ling-Pu Liu, Mei Yang, Xiao-Tong Ding, Shi-Ru Jia, Jian-Jun Dong, Cheng ZhongPMID: 30931561 DOI: 10.1021/acs.jafc.9b00128

Abstract

Esters are important flavor compounds in alcoholic beverages. Although they are present at trace levels, esters play a key role in the formation of flavors, especially fruity flavors, in beverages. Low ester contents result in bland beer and unpleasant flavor. In this study, three recombinant strains, ethanol O-acyltransferase encoding EEB1 overexpression strain (31194:: EEB1), 2-enoyl thioester reductase encoding ETR1 overexpression strain (31194:: ETR1), and EEB1- ETR1 co-overexpression strain (31194:: EEB1:: ETR1), were constructed. Ethyl hexanoate production by 31194:: EEB1 and 31194:: EEB1:: ETR1 was 106% higher than that by the parental strain. Further, ethyl octanoate production by 31194:: EEB1 and 31194:: EEB1:: ETR1 was enhanced by 47 and 41%, respectively, compared with that of parental strain 31194. However, no difference was observed between 31194:: ETR1 and the parental strain in terms of ethyl hexanoate and ethyl octanoate production. This indicates that although EEB1 overexpression in Saccharomyces pastorianus enhanced ethyl hexanoate and ethyl octanoate production, ETR1 expression levels did not affect the extracellular concentrations of these esters.Mepanipyrim residues on pasteurized red must influence the volatile derived compounds from Saccharomyces cerevisiae metabolism

T Sieiro-Sampedro, E Pose-Juan, N Briz-Cid, M Figueiredo-González, A Torrado-Agrasar, C González-Barreiro, J Simal-Gandara, B Cancho-Grande, R Rial-OteroPMID: 31732059 DOI: 10.1016/j.foodres.2019.108566

Abstract

The impact of mepanipyrim (Mep) and its corresponding commercial formulation (Mep Form) on Saccharomyces cerevisiae metabolites was assessed, separately, by using laboratory-scale wine fermentation assays on pasteurized red must. The presence of Mep did not alter the fermentation course. With regard to volatiles formed at the intracellular level by fermenting yeast cells, Mep residues affected mainly the acetate and ethyl ester biochemical pathways. In particular, the target acetates showed a notorious increment, >90%, in presence of commercial Mep Form at the higher dose assayed. The addition of Mep and Mep Form, at both tested levels, highly increased ethyl caprylate (between 42 and 63%) and ethyl caprate (between 36 and 60%) contents as the same as their respective fatty acid precursors. No important effects were observed on colour and non-volatile pyranoanthocyanins, probably due to the low anthocyanin content characteristic of pasteurized musts.Olfactory impact of esters on rose essential oil floral alcohol aroma expression in model solution

Zuobing Xiao, Jing Luo, Yunwei Niu, Pinpin Wang, Ruolin Wang, Xiaoxin SunPMID: 30716939 DOI: 10.1016/j.foodres.2018.08.015

Abstract

This study focused on the impact of esters on the perception of floral aroma in rose essential oil. Various aromatic reconstitutions were prepared, consisting of 10 alcohols and 9 esters, all the concentrations found in rose essential oil. Sensory analysis by the triangular tests revealed the interesting behavior of certain compounds among the 9 esters following their addition or omission. The results tend to highlight the important role of ethyl octanoate, ethyl tetradecanoate, citronellyl acetate, geranyl acetate, and 2-phenethyl acetate of esters in rose essential oil. The "olfactory threshold" (OT) of the 5 esters, the floral reconstitution and the mixtures of ester and floral reconstitution were evaluated in alkanes solution. Through the Feller's additive model analysis, it was found that the presence of ethyl octanoate, ethyl tetradecanoate, and citronellyl acetate led to a significant in decrease the OT of the mixtures, whereas geranyl acetate raised the OT. The floral reconstitution in alkanes solution was supplemented with the 5 esters at high, medium, and low concentration, then analyzed by quantitative descriptive analysis. It was revealed that ethyl octanoate, ethyl tetradecanoate, and citronellyl acetate adding overall aroma, and geranyl acetate masking the overall aroma perception in a model floral mixture. Sensory profiles highlighted changes in the perception of aroma nuances in the presence of the 5 esters, with specific perceptive interactions, and reported on the graph based on two parameters [σ = f(τ)]. This paper provided a reference for the flavourists.Discrimination and Identification of Aroma Profiles and Characterized Odorants in Citrus Blend Black Tea with Different Citrus Species

Jiatong Wang, Yin Zhu, Jiang Shi, Han Yan, Mengqi Wang, Wanjun Ma, Yue Zhang, Qunhua Peng, Yuqiong Chen, Zhi LinPMID: 32937894 DOI: 10.3390/molecules25184208

Abstract

Citrus blend black teas are popular worldwide, due to its unique flavor and remarkable health benefits. However, the aroma characteristics, aroma profiles and key odorants of it remain to be distinguished and cognized. In this study, the aroma profiles of 12 representative samples with three different cultivars including citrus (), bergamot (

), and lemon (

) were determined by a novel approach combined head space-solid phase microextraction (HS-SPME) with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS). A total of 348 volatile compounds, among which comprised esters (60), alkenes (55), aldehydes (45), ketones (45), alcohols (37), aromatic hydrocarbons (20), and some others were ultimately identified. The further partial least squares discrimination analysis (PLS-DA) certified obvious differences existed among the three groups with a screening result of 30 significant differential key volatile compounds. A total of 61 aroma-active compounds that mostly presented green, fresh, fruity, and sweet odors were determined in three groups with gas chromatography-olfactometry/mass spectrometry (GC-O/MS) assisted analysis. Heptanal, limonene, linalool, and trans-β-ionone were considered the fundamental odorants associated with the flavors of these teas. Comprehensive analysis showed that limonene, ethyl octanoate, copaene, ethyl butyrate (citrus), benzyl acetate, nerol (bergamot) and furfural (lemon) were determined as the characterized odorants for each type.

Evaluation of PTR-ToF-MS as a tool to track the behavior of hop-derived compounds during the fermentation of beer

T M Richter, P Silcock, A Algarra, G T Eyres, V Capozzi, P J Bremer, F BiasioliPMID: 30007722 DOI: 10.1016/j.foodres.2018.05.056

Abstract

Hop-derived volatile organic compounds (VOCs) play an important role in the flavor and aroma of beer, despite making up a small percentage of the overall profile. To understand the changes happening during fermentation, proton transfer reaction-time of flight-mass spectrometry (PTR-ToF-MS) was applied for the first time in brewing science to directly measure the changes in hop-derived VOCs during the fermentation of four different worts containing one of two aroma hops in combination with one of two yeast biotypes. PTR-ToF-MS successfully detected and tracked mass-to-charge ratios (m/z) arising from interactions between the different yeast strains and the hop cultivars. Differences were observed in the dynamic VOC profiles between different beer treatments for m/z such as m/z 145.121 (ethyl hexanoate) and m/z 173.153 (isoamyl isovalerate or ethyl octanoate). The ability to monitor changes in VOCs during fermentation provides valuable information on the priority of production and transformation reactions by yeast.A Preliminary Study of Aroma Composition and Impact Odorants of Cabernet Franc Wines under Different Terrain Conditions of the Loess Plateau Region (China)

Bao Jiang, Zhen-Wen ZhangPMID: 29734763 DOI: 10.3390/molecules23051096

Abstract

Due to its appropriate climate characteristics, the Loess Plateau region is considered to be one of the biggest optimal regions for producing high-quality mountain wine in China. However, the complex landform conditions of vineyards are conducive to the formation of mountainous microclimates, which ultimately influence the wine quality. This study aimed to elucidate the influences of three terrain conditions of the Loess Plateau region on the aroma compounds of Cabernet Franc wines by using solid phase microextraction (SPME) with gas chromatography-mass spectrometry (GC-MS). A total of 40, 36 and 35 volatiles were identified and quantified from the flat, lower slope and higher slope vineyards, respectively. Esters were the largest group of volatiles, accounting for 54.6⁻56.6% of total volatiles, followed by alcohols. Wines from the slope lands had the higher levels of aroma compounds than that from flat land. According to their aroma-active values (OAVs), ethyl hexanoate, ethyl octanoate and isoamyl acetate were the most powerful compounds among the eight impact odorants, showing only quantitative but not qualitative differences between the three terrain wines. The shapes of the OAVs for three terrain wines were very similar.Screening of key odorants and anthocyanin compounds of cv. Okuzgozu (Vitis vinifera L.) red wines with a free run and pressed pomace using GC-MS-Olfactometry and LC-MS-MS

Mehmet Ali Tetik, Onur Sevindik, Hasim Kelebek, Serkan SelliPMID: 29469168 DOI: 10.1002/jms.4074

Abstract

The principal purpose of the present work is to characterize the aroma, aroma-active, and anthocyanin profiles of Okuzgozu wines and to observe the effect of the pomace pressing technique on these parameters. A total of 58 and 59 volatile compounds were identified and quantified in free-run juice wine (FRW) and pressed pomace wine (PW). Alcohols were found as the most dominant group among aroma compounds followed by esters and acids. However, among all these compounds, only 11 and 13 of them could be considered as key odorants in aromatic extracts of FRW and PW, respectively. According to GC-MS-O analysis, ethyl octanoate (fruity), phenyl ethyl acetate (fruity), and 2-phenyl ethanol (flowery) were found as the main contributors to the overall scent of both wines. Beyond the aroma profiles, anthocyanin contents of both types of wines were also investigated, and total 14 and 15 anthocyanins were identified and quantified in FRW and PW. Malvidin-3-glycoside and its acetyl and coumaroyl forms were identified as the dominant anthocyanins in both wines. It is worth noting the pressing application (2.0 atm) led to an increase of some unpleasant notes in the aroma providing chemical, pharmacy, and fermented aromas in wine. On the other hand, the wines produced with pressed pomace presented higher amounts of anthocyanins.Recovering traditional raw-milk Tetilla cheese flavour and sensory attributes by using Kocuria varians and Yarrowia lipolytica adjunct cultures

J A Centeno, J I Garabal, F Docampo, J M Lorenzo, J CarballoPMID: 28384620 DOI: 10.1016/j.ijfoodmicro.2017.03.014

Abstract

The rationale of the present study was to evaluate the potential of microbial adjunct cultures including Kocuria varians and/or Yarrowia lipolytica strains in the recovery of the typical sensory profile of traditional (raw-milk) Tetilla cheese. Four batches of Tetilla cheese, a short ripened cows' milk cheese produced in Galicia (NW Spain), were made in duplicate from pasteurized milk inoculated with different microbial cultures. A control batch was manufactured by adding a mesophilic commercial D-starter only. The other three batches were made with the same starter after a cheese-milk pre-ripening step carried out with (i) an adjunct culture of K. varians, (ii) an adjunct culture of Y. lipolytica, or (iii) a combination of both adjunct cultures. The highest pH and water activity values, associated with softer textures were determined in the cheeses manufactured with the Y. lipolytica adjunct after 21days of ripening. The contents of the volatile compounds 3-methylbutanol, dimethyl disulfide and dimethyl trisulfide were higher in the cheeses made with only the K. varians adjunct than in the cheeses made with the only yeast adjunct and in the control cheeses. The contents of hexanoic and octanoic acids were highest in the cheeses made with the Y. lipolytica adjunct, and levels of ethyl hexanoate, ethyl octanoate and ethyl decanoate were higher in the cheeses made with only the yeast adjunct than in the other batches of cheese. The cheeses manufactured with both adjunct cultures were awarded the highest scores for flavour and overall sensory parameters (considering the standards of the traditional product) and were considered very similar to 'good quality' artisanal raw-milk cheeses. We conclude that use of selected Micrococcaceae and Y. lipolytica strains as adjunct cultures would differentiate the sensory properties and contribute to the quality and typicality of the short-ripened rennet-curd Galician Tetilla and Arzúa-Ulloa cheeses.Ageing and retail display time in raw beef odour according to the degree of lipid oxidation

Virginia C Resconi, Mónica Bueno, Ana Escudero, Danielle Magalhaes, Vicente Ferreira, M Mar CampoPMID: 29037691 DOI: 10.1016/j.foodchem.2017.09.036

Abstract

This study aims to assess the changes in beef aroma over time when steaks from pre-aged knuckles are stored in retail display under high oxygen conditions for 15 or 22days in vacuum conditions. Odorous volatile compounds were analysed by solid-phase microextraction/gas chromatography-mass spectrometry. Results were grouped as low, medium and high oxidative groups according to thiobarbituric acid reactive substances values after 9days of display. The intensity of off-odours in the raw meat increased with ageing and display time and oxidative groups. Based on correlations between the variables and regressions of the compounds through display, eight compounds were proposed as odour shelf-life markers. Among them, five were most sensitive and precise in all oxidative groups: 1-hexanol in meat aged for 15days, ethyl- octanoate and 2-pentylfuran in meat aged for 22days, and pentanoic and hexanoic acids in the two studied ageing times.Identification of a non-host semiochemical from tick-resistant donkeys (Equus asinus) against Amblyomma sculptum ticks

Lorena Lopes Ferreira, André Lucio Franceschini Sarria, Jaires Gomes de Oliveira Filho, Fernanda de Oliveira de Silva, Stephen J Powers, John C Caulfield, John A Pickett, Michael A Birkett, Lígia Miranda Ferreira BorgesPMID: 30799282 DOI: 10.1016/j.ttbdis.2019.02.006